Methyl 2,3,5-trifluoro-4-methoxybenzoate
Description
Methyl 2,3,5-trifluoro-4-methoxybenzoate is a fluorinated aromatic ester with a methoxy group at the para position relative to the ester functionality. The compound’s structure features three fluorine atoms at the 2-, 3-, and 5-positions of the benzene ring, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYURJDUGGZOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trifluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,5-trifluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Oxidation: 2,3,5-trifluoro-4-methoxybenzoic acid.
Reduction: 2,3,5-trifluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2,3,5-trifluoro-4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3,5-trifluoro-4-methoxybenzoate largely depends on its chemical structure and the specific reactions it undergoes. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
The following analysis compares Methyl 2,3,5-trifluoro-4-methoxybenzoate with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural Analogs in Agrochemicals
Key Observations :
- Substituent Effects: The trifluoro substitution in this compound enhances electronegativity and steric hindrance compared to non-fluorinated analogs like metsulfuron methyl ester. This may influence binding affinity in biological systems or catalytic reactions .
- Triazine vs.
- Lipophilicity : Fluorine atoms and methoxy groups increase logP values, improving membrane permeability. This trait is shared with 2-methoxy-4,6-ditrifluoromethylbenzoic acid derivatives, which are used in lipophilic intermediates .
Physicochemical Properties
Data inferred from methyl ester analogs (Table 3, IC-AMCE 2023) :

| Property | This compound (Estimated) | Methyl Salicylate (Reference) |
|---|---|---|
| Molecular Weight | ~228.15 g/mol | 152.15 g/mol |
| Boiling Point | >200°C (high due to fluorine) | 222°C |
| Solubility in Water | Low (fluorine enhances hydrophobicity) | 0.2 g/100 mL |
Note: The trifluoro substitution likely reduces aqueous solubility compared to non-fluorinated esters like methyl salicylate, aligning with trends observed in halogenated aromatic compounds .
Biological Activity
Methyl 2,3,5-trifluoro-4-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and methoxy groups contribute significantly to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula: C10H8F3O3. Its structure is characterized by:
- Trifluoromethyl group : Enhances biological activity through increased lipophilicity and membrane permeability.
- Methoxy group : Contributes to the compound's overall hydrophobic character.
The combination of these functional groups may facilitate interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. This compound has shown promise as an antimicrobial agent due to its structural characteristics that may interact with various biological targets. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in microorganisms.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could have implications for treating hyperpigmentation disorders .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of microbial growth observed | Disk diffusion assay |
| Study B | Significant tyrosinase inhibition | IC50 determination using mushroom tyrosinase |
| Study C | Potential cytotoxic effects on cancer cell lines | MTT assay over 48 hours |
Case Study 1: Antimicrobial Activity
In a controlled study assessing the antimicrobial properties of this compound against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development into a therapeutic agent for bacterial infections.
Case Study 2: Tyrosinase Inhibition
A series of analogs based on this compound were evaluated for their ability to inhibit tyrosinase activity in B16F10 murine melanoma cells. The results indicated that certain analogs exhibited IC50 values significantly lower than that of kojic acid (a known tyrosinase inhibitor), highlighting the compound's potential in treating skin pigmentation disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,3,5-trifluoro-4-methoxybenzoate, and how can competing side reactions be minimized?
- Methodological Answer: The synthesis typically involves esterification of 2,3,5-trifluoro-4-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). To minimize hydrolysis of the ester group, anhydrous conditions and controlled stoichiometry (1:3 molar ratio of acid to methanol) are critical. Competing fluorination at the meta position can occur if the methoxy group is unprotected; using orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl precursor before fluorination mitigates this .
Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the aromatic ring?
- Methodological Answer: ¹⁹F NMR is indispensable for distinguishing fluorine substituents. For this compound, the coupling constants (²J₃,₅ ~ 12 Hz) and chemical shifts (δ ~ -110 ppm for ortho-F, -130 ppm for para-F) help assign positions. Overlap with methoxy protons in ¹H NMR can be resolved via 2D HSQC or HMBC to correlate ¹H-¹³C couplings .
Q. What crystallization strategies improve single-crystal X-ray diffraction data quality for this compound?
- Methodological Answer: Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane, 1:2 v/v) at 4°C promotes high-quality crystals. SHELXL refinement requires careful handling of anisotropic displacement parameters for fluorine atoms due to their high electron density. Twinning, common in fluorinated aromatics, is addressed using the TWIN/BASF commands in SHELX .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of the ester group in nucleophilic acyl substitution?
- Methodological Answer: The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon. Kinetic studies (e.g., Hammett plots) using substituted amines reveal a linear free-energy relationship (ρ ≈ +2.1), confirming enhanced reactivity. However, steric hindrance from the 2- and 5-fluoro groups reduces accessibility, necessitating bulky nucleophiles (e.g., tert-butylamine) for efficient substitution .
Q. What computational methods validate observed contradictions between experimental and predicted IR spectra?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts vibrational modes. Discrepancies in C=O stretching (predicted ~1740 cm⁻¹ vs. observed ~1725 cm⁻¹) arise from intermolecular hydrogen bonding in the solid state. Polarizable Continuum Model (PCM) simulations in dichloromethane align better with experimental data (R² > 0.95) .
Q. How can mechanistic studies differentiate between radical and ionic pathways in photodegradation of this compound?
- Methodological Answer: Radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O₂) identify intermediates. LC-MS analysis of irradiated samples in methanol shows methyl radical adducts (m/z 215.1) when TEMPO is absent, confirming a radical pathway. Conversely, ¹⁸O incorporation into the methoxy group under inert atmosphere supports ionic cleavage .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 86–92°C)?
- Methodological Answer: Polymorphism and impurities (e.g., residual fluorinated precursors) account for discrepancies. Differential Scanning Calorimetry (DSC) with heating rates ≤2°C/min distinguishes metastable phases. Recrystallization from ethyl acetate yields the thermodynamically stable Form I (mp 89°C ±1), while rapid cooling produces Form II (mp 85°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
